Auten-99

Vue d'ensemble

Description

Applications De Recherche Scientifique

Auten-99: Comprehensive Analysis of Scientific Research Applications

Neurodegenerative Disease Treatment: Auten-99 has shown promise in penetrating the blood-brain barrier and impeding the progression of symptoms in models of Parkinson’s and Huntington’s diseases. This suggests its potential application in treating these neurodegenerative conditions .

Autophagy Enhancement: As a small molecule enhancer of autophagy, Auten-99 may have therapeutic applications in various diseases where autophagy modulation can be beneficial .

Aging Delay in Muscle Cells: Research indicates that Auten-99 can delay aging in Drosophila striated muscle cells, which could have implications for age-related muscle degeneration .

Specific Inhibition of MTMR Proteins: Auten-99 appears to act as a specific inhibitor of MTMR proteins, which are linked to cellular processes like autophagy .

Blood-Brain Barrier Penetration: The ability of Auten-99 to effectively penetrate the blood-brain barrier opens up possibilities for its use in central nervous system therapies .

Potential Agent for Various Pathologies: Previous research has uncovered AUTEN-type small-molecule enhancers of autophagy as potent agents in treating various pathologies, suggesting a broad spectrum of applications for Auten-99 .

Mécanisme D'action

Target of Action

Auten-99, also known as autophagy enhancer-99, primarily targets the myotubularin-related phosphatase MTMR14/Jumpy . This enzyme is a negative regulator of autophagic membrane formation . By inhibiting MTMR14/Jumpy, Auten-99 promotes the process of autophagy, which is crucial for the degradation of superfluous and damaged constituents of the cytoplasm .

Mode of Action

Auten-99 acts as a specific inhibitor of MTMR proteins . It enhances autophagy by inhibiting the activity of MTMR14/Jumpy . This inhibition leads to an increase in autophagic membrane formation, thereby promoting the process of autophagy .

Biochemical Pathways

The primary biochemical pathway affected by Auten-99 is autophagy . Autophagy is a cellular self-degradation process that maintains the functional integrity of cells by eliminating superfluous and damaged cellular constituents . By enhancing autophagy, Auten-99 helps to prevent the accumulation of damaged and dysfunctional proteins that can act as cellular toxins .

Pharmacokinetics

Auten-99 has been shown to effectively penetrate through the blood-brain barrier . This property is crucial for its potential use in treating neurodegenerative diseases, as it allows the compound to reach the central nervous system.

Result of Action

The activation of autophagy by Auten-99 has several beneficial effects at the molecular and cellular levels. It impedes the progression of neurodegenerative symptoms in animal models of Parkinson’s and Huntington’s diseases . Furthermore, Auten-99 increases the survival of isolated neurons under both normal and oxidative stress-induced conditions . In Drosophila striated muscle cells, Auten-99 induces autophagy, thereby lowering the accumulation of protein aggregates and damaged mitochondria, both of which characterize muscle ageing .

Action Environment

The action of Auten-99 can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier suggests that it may be affected by factors that influence this barrier’s permeability . .

Propriétés

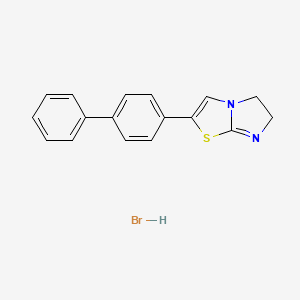

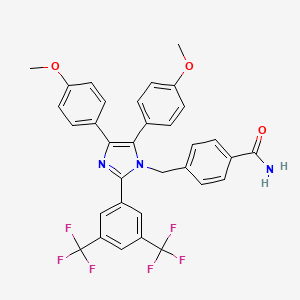

IUPAC Name |

2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYVGPJPIJHFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Auten-99 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)

![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)